SB 328437

Übersicht

Beschreibung

SB 328437 ist ein potenter und selektiver nicht-peptidischer Antagonist des C-C-Motiv-Chemokinrezeptors 3 (CCR3). Diese Verbindung wurde umfassend für ihre Fähigkeit untersucht, die Bindung und Aktivität verschiedener Chemokine zu hemmen, wie z. B. Eotaxin, Eotaxin-2 und monocytisches chemotaktisches Protein 4 (MCP-4). This compound hat ein erhebliches Potenzial in der Modulation von Immunantworten gezeigt und wurde für seine therapeutischen Anwendungen bei Erkrankungen wie Asthma und Krebs untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst:

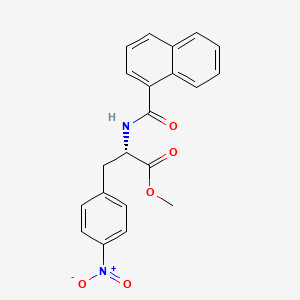

Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Reaktion von 1-Naphthalincarbonsäure mit 4-Nitroanilin beinhaltet, um N-(1-Naphthalenylcarbonyl)-4-nitroanilin zu bilden.

Veresterung: Die Kernstruktur wird dann mit Methanol und einem geeigneten Katalysator verestert, um das Methylesterderivat zu erhalten.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound die Skalierung des Synthesewegs mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise:

Veresterung im großen Maßstab: Verwendung von Methanol und Katalysatoren in Industriequalität, um eine effiziente Veresterung zu erreichen.

Reinigung: Einsatz von großtechnischen Chromatographie- oder Kristallisationstechniken zur Reinigung der Verbindung.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe in this compound kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Estergruppe kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien umfassen Wasserstoffgas und einen Palladiumkatalysator zur Reduktion der Nitrogruppe.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden, um die Estergruppe zu substituieren.

Hauptprodukte

Reduktion: Die Reduktion der Nitrogruppe ergibt N-(1-Naphthalenylcarbonyl)-4-aminophenylmethylester.

Substitution: Nucleophile Substitution der Estergruppe kann verschiedene Amid- oder Esterderivate liefern

Wirkmechanismus

Target of Action

SB 328437 is a highly potent and selective antagonist for the C-C motif chemokine receptor 3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in chemotaxis, the directed movement of cells in response to chemical signals . It is expressed at significantly higher levels in 5-fluorouracil (5-FU) resistant gastric cancer cells .

Mode of Action

This compound binds to the allosteric site of CCR3 , inducing a conformational change in the extracellular loop 2 region (ECL2) and hindering ligand recognition . This binding effectively blocks the mobilization of calcium ions (Ca2+) induced by eotaxin, eotaxin-2, and MCP-4 .

Biochemical Pathways

The inhibition of Ca2+ mobilization by this compound affects the downstream signaling pathways of CCR3. This results in the inhibition of eosinophil chemotaxis, a process that is mediated by eotaxin, eotaxin-2, and MCP-4 .

Pharmacokinetics

It is known that this compound is a competitive inhibitor of specific chemokine binding to human eosinophils .

Result of Action

The action of this compound leads to a significant decrease in cell viability, particularly at higher concentrations of 5-FU . When combined with 5-FU, the relative mRNA expression levels of CCR3 and thymidylate synthase (TS), a molecular marker for 5-FU resistance, decrease significantly .

Action Environment

The action of this compound is influenced by the tumor microenvironment. Factors such as the overexpression of CCR3 in 5-FU resistant gastric cancer cells can contribute to chemoresistance

Biochemische Analyse

Biochemical Properties

SB 328437 is a highly potent and selective CCR3 antagonist with an IC50 value of 4 nM . It shows more than 2500-fold selectivity over CCR7, CXCR1, CXCR2, C4aR, and LTD4 receptors . It inhibits Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 .

Cellular Effects

In the context of gastric cancer cells, this compound has been shown to sensitize 5-fluorouracil-resistant cells . The compound decreases cell viability, particularly at higher concentrations of 5-FU .

Molecular Mechanism

This compound binds to the allosteric site of CCR3, inducing a conformational change in the extracellular loop 2 region and hindering ligand recognition . This interaction contributes to the compound’s antagonistic effect on CCR3 .

Temporal Effects in Laboratory Settings

Its effects on cell viability and gene expression have been observed in studies involving 5-fluorouracil-resistant gastric cancer cells .

Dosage Effects in Animal Models

In rat models of hemorrhagic shock, this compound has been shown to reduce fluid requirements in a dose-dependent manner .

Subcellular Localization

Its binding to the allosteric site of CCR3 suggests that it may localize to areas of the cell where this receptor is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SB 328437 can be synthesized through a multi-step process involving the following key steps:

Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 1-naphthalenecarboxylic acid with 4-nitroaniline to form N-(1-naphthalenylcarbonyl)-4-nitroaniline.

Esterification: The core structure is then esterified using methanol and a suitable catalyst to yield the methyl ester derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Large-scale esterification: Using industrial-grade methanol and catalysts to achieve efficient esterification.

Purification: Employing large-scale chromatography or crystallization techniques to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

SB 328437 undergoes various chemical reactions, including:

Oxidation: The nitro group in this compound can be reduced to an amino group under suitable conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and a palladium catalyst for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.

Major Products

Reduction: The reduction of the nitro group yields N-(1-naphthalenylcarbonyl)-4-aminophenyl methyl ester.

Substitution: Nucleophilic substitution of the ester group can yield various amide or ester derivatives

Wissenschaftliche Forschungsanwendungen

SB 328437 wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Werkzeugverbindung verwendet, um CCR3-vermittelte Signalwege zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten, insbesondere bei der Eosinophilenmigration und -aktivierung.

Medizin: Untersucht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Asthma, allergischen Reaktionen und bestimmten Krebsarten, wie z. B. Magenkrebs. .

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf CCR3 und verwandte Signalwege abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die allosterische Stelle des CCR3-Rezeptors bindet und so die Bindung endogener Chemokine wie Eotaxin, Eotaxin-2 und MCP-4 hemmt. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die zur Eosinophilenmigration und -aktivierung führen. Die hohe Affinität und Selektivität der Verbindung für CCR3 macht sie zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Rezeptors in verschiedenen physiologischen und pathologischen Prozessen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB 297006: Ein weiterer potenter und selektiver CCR3-Antagonist mit ähnlichen Bindungseigenschaften.

GW 766994: Ein CCR3-Antagonist mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.

Einzigartigkeit von SB 328437

This compound ist aufgrund seiner hohen Selektivität und Potenz für CCR3 mit einem IC50-Wert von 4,5 nM einzigartig. Dies macht es zu einem der effektivsten verfügbaren CCR3-Antagonisten und bietet ein wertvolles Werkzeug für Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFGCGRAIBLAFY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440571 | |

| Record name | SB 328437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247580-43-4 | |

| Record name | SB 328437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247580-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

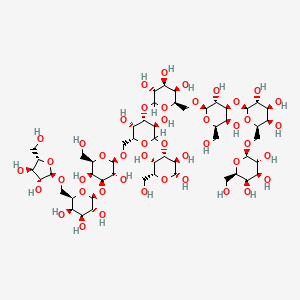

Feasible Synthetic Routes

Q1: What is SB 328437 and what is its mechanism of action?

A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].

Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?

A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.

Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?

A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].

Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?

A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.

Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?

A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.

Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?

A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)